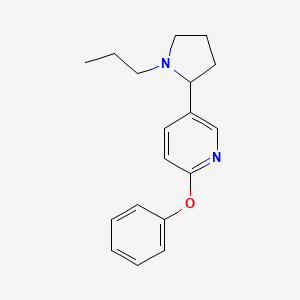

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of phenoxypyridines. This compound is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further substituted with a propylpyrrolidine moiety.

准备方法

The synthesis of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the following steps:

Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyridine derivative under basic conditions.

Substitution with Propylpyrrolidine: The pyridine ring is then substituted with a propylpyrrolidine moiety through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent to facilitate the reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .

化学反应分析

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert certain functional groups into their reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Neurological Disorders

Research indicates that compounds with similar structures to 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine exhibit significant pharmacological effects, particularly in the treatment of neurological disorders. For instance, derivatives of pyrrolidine have been shown to possess anticonvulsant properties, making them potential candidates for epilepsy treatment . The modulation of glutamatergic neurotransmission is a key mechanism through which these compounds exert their effects .

Antidepressant Activity

Studies on pyridine derivatives suggest that this compound may also have antidepressant effects due to its interaction with monoamine neurotransmitters such as serotonin and norepinephrine . This aligns with findings that highlight the importance of monoamine reuptake inhibition in treating mood disorders.

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory activities, which are crucial for treating conditions such as arthritis and other inflammatory diseases . The presence of the pyrrolidine ring enhances its potential as an anti-inflammatory agent.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods, including the use of functional group transformations typical for pyridine derivatives. Its chemical reactivity is attributed to the functional groups present, allowing for various reactions that can lead to the formation of other biologically active compounds.

Comparative Analysis with Related Compounds

In order to understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Methoxyphenyl)-5-(1-piperidinyl)pyridine | Contains a methoxy group and piperidine | Potential antidepressant activity |

| 3-Pyridylphenol | Simple phenolic structure with a pyridyl group | Antimicrobial properties |

| 4-(1-Pyrazolyl)pyridine | Pyrazole substituent on the pyridine ring | Anticancer activity |

This table illustrates the diversity within pyridine derivatives and highlights how the unique combination of functionalities in this compound may confer distinct biological activities and applications.

Case Studies and Research Findings

Several studies have documented the pharmacological evaluation of pyrrolidinone derivatives, demonstrating their efficacy in various therapeutic areas:

- A study conducted on pyrrolidinone derivatives revealed their potential as antiarrhythmic and antihypertensive agents, showcasing their diverse pharmacological profiles .

- Another research article focused on the synthesis and evaluation of pyrrolidinone derivatives for their anticonvulsant activity, further supporting the claim that compounds like this compound could be beneficial in treating seizure disorders .

作用机制

The mechanism of action of 2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:

Phenoxypyridine Derivatives: These compounds share the phenoxypyridine core structure but differ in their substituents. They may exhibit similar biological activities but with varying potency and selectivity.

Pyrrolidine-Substituted Pyridines: These compounds have a pyrrolidine group attached to the pyridine ring, similar to this compound. They can be used to study the effects of different substituents on biological activity.

Phenoxy-Substituted Heterocycles: These compounds contain a phenoxy group attached to various heterocyclic rings.

生物活性

2-Phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be broken down into two main components:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Pyrrolidine Moiety : A five-membered saturated ring containing nitrogen.

This combination allows for diverse interactions with biological targets, influencing its pharmacological profile.

Neuropharmacology

Research indicates that compounds similar to this compound may act as antagonists at various neurotransmitter receptors. For instance, studies have shown that derivatives can inhibit glutamatergic neurotransmission, which is implicated in neurological disorders like epilepsy . This suggests a potential role in managing seizure disorders.

Anticancer Activity

Preliminary studies on related pyrrolidine derivatives indicate promising anticancer properties . For example, certain derivatives have shown selective cytotoxicity against lung cancer cell lines (A549) while exhibiting low toxicity towards normal cells . The structure-dependence of these activities highlights the importance of substituents on the pyrrolidine ring.

Antimicrobial Activity

The compound's derivatives have demonstrated significant antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. This is particularly relevant in the context of rising antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Variations : Modifications on the pyridine and pyrrolidine rings can enhance receptor binding affinity and selectivity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's pharmacodynamics.

| Substituent Type | Effect on Activity | Reference |

|---|---|---|

| Electron-donating | Increased receptor affinity | |

| Electron-withdrawing | Enhanced selectivity | |

| Alkyl chain length | Modulates lipophilicity |

Case Studies

- Antiepileptic Potential : A study demonstrated that a related compound exhibited significant efficacy in reducing seizure frequency in animal models, suggesting that this compound may have similar effects .

- Anticancer Efficacy : In vitro tests showed that specific derivatives reduced cell viability in A549 cells by up to 66% compared to controls, indicating strong anticancer potential .

- Antimicrobial Efficacy : Compounds derived from this scaffold were effective against resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

属性

分子式 |

C18H22N2O |

|---|---|

分子量 |

282.4 g/mol |

IUPAC 名称 |

2-phenoxy-5-(1-propylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C18H22N2O/c1-2-12-20-13-6-9-17(20)15-10-11-18(19-14-15)21-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,17H,2,6,9,12-13H2,1H3 |

InChI 键 |

WDXWWAITGXGHMT-UHFFFAOYSA-N |

规范 SMILES |

CCCN1CCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。